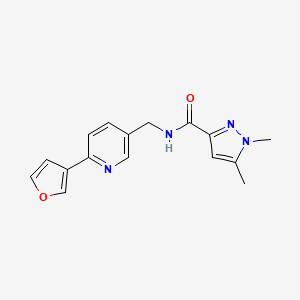
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including pyridinylpyrimidines and furan-derivatives, demonstrates the chemical versatility and potential for creating compounds with specific biological or physical properties. For instance, the synthesis of unfused heterobicycles such as pyridinyl derivatives with strongly basic side chains has shown their potential as amplifiers of phleomycin against Escherichia coli, indicating their applicability in enhancing antibiotic effectiveness (Brown & Cowden, 1982).
Antiprotozoal Agents
The synthesis of novel dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents highlight the potential medical applications of such compounds. Specifically, these compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against trypanosomal and plasmodium infections, suggesting their utility in treating diseases caused by these protozoa (Ismail et al., 2004).
Fungicides and Agriculture
Compounds containing furan and pyrazole moieties, such as 2,5-Dimethylfuran-3carboxamide, have been explored for their high activity against diseases in agricultural settings, showing their potential as fungicides. This suggests their applicability in developing new agricultural chemicals to protect crops from fungal infections and enhance yield (Masatsugu et al., 2010).
Luminescence and Binding Characteristics
The design and synthesis of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes demonstrate the application of furan-containing compounds in developing materials with strong luminescence properties. These compounds have potential applications in sensing, imaging, and as probes in biological systems due to their binding characteristics with proteins like bovine serum albumin (BSA) (Tang et al., 2011).
Novel Azines and Azolotriazines Synthesis
The synthesis of enaminone incorporating dibromobenzofuran moiety and its transformation into novel azines and azolotriazines showcases the chemical diversity and potential applications of these compounds in pharmaceuticals and materials science. These processes highlight the versatility of furan derivatives in constructing complex heterocyclic systems with potential for diverse applications (Sanad & Mekky, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-7-15(19-20(11)2)16(21)18-9-12-3-4-14(17-8-12)13-5-6-22-10-13/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBPTXYHPRISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

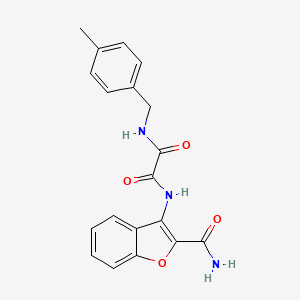
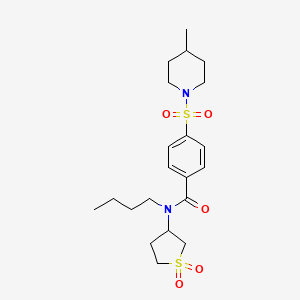
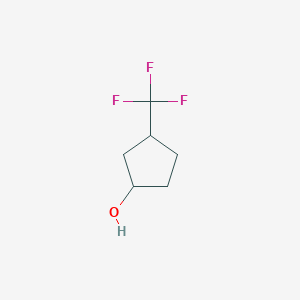
![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)
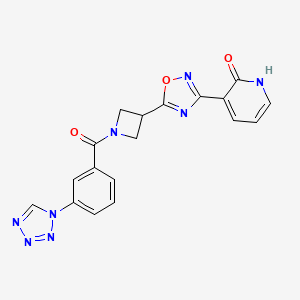
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)
![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)

![3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2888141.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)
![2-(4-benzhydrylpiperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2888144.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2888145.png)